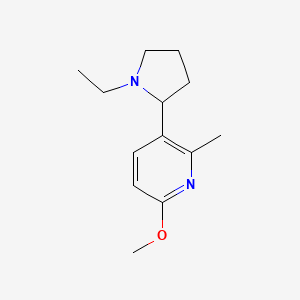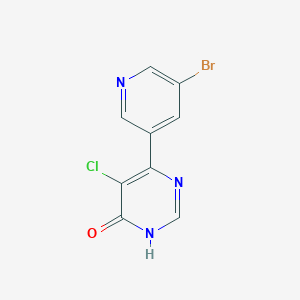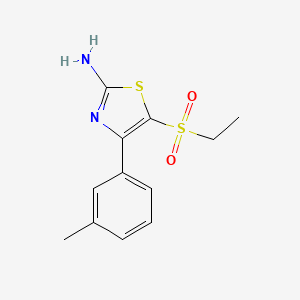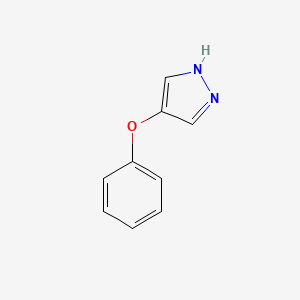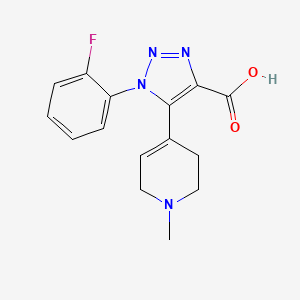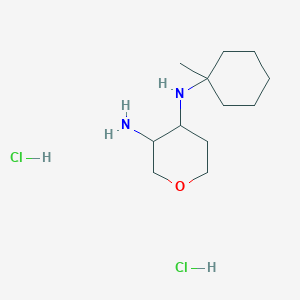
5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(4-metoxifenil)pirimidin-4(3H)-ona es un compuesto heterocíclico que pertenece a la familia de las pirimidinas. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 5 y un grupo 4-metoxifenilo en la posición 6 del anillo de pirimidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Bromo-6-(4-metoxifenil)pirimidin-4(3H)-ona generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como el 4-metoxibenzaldehído y la 5-bromopirimidina.
Reacción de condensación: El 4-metoxibenzaldehído sufre una reacción de condensación con la 5-bromopirimidina en presencia de una base como el hidruro de sodio (NaH) o el carbonato de potasio (K2CO3) para formar el compuesto intermedio.
Ciclización: El compuesto intermedio se cicliza en condiciones ácidas o básicas para formar el producto final, 5-Bromo-6-(4-metoxifenil)pirimidin-4(3H)-ona.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar condiciones de reacción optimizadas para aumentar el rendimiento y la pureza. Estos métodos a menudo incluyen:
Catalizadores: El uso de catalizadores como paladio o cobre para mejorar la velocidad de reacción.
Solventes: La selección de solventes apropiados como la dimetilformamida (DMF) o el tetrahidrofurano (THF) para facilitar la reacción.
Purificación: Técnicas como la recristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Bromo-6-(4-metoxifenil)pirimidin-4(3H)-ona sufre diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en la posición 5 se puede sustituir con otros nucleófilos como aminas o tioles.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para formar derivados reducidos.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento como Suzuki o Heck para formar derivados biarílicos.
Reactivos y Condiciones Comunes
Reacciones de sustitución: Reactivos como la azida de sodio (NaN3) o la tiourea en condiciones suaves.
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Reducción: Reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen pirimidinas sustituidas, derivados oxidados y compuestos biarílicos.
Aplicaciones Científicas De Investigación
5-Bromo-6-(4-metoxifenil)pirimidin-4(3H)-ona tiene diversas aplicaciones de investigación científica, que incluyen:
Química medicinal: Se estudia por su potencial como agente anticancerígeno, antiviral y antimicrobiano.
Investigación biológica: Se utiliza como una sonda para estudiar interacciones enzimáticas y vías celulares.
Ciencia de materiales: Se explora por su posible uso en electrónica orgánica y fotónica.
Síntesis química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-6-(4-metoxifenil)pirimidin-4(3H)-ona implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
5-Bromo-2-(4-metoxifenil)pirimidina: Estructura similar pero con un patrón de sustitución diferente.
6-(4-Metoxifenil)pirimidin-4(3H)-ona: Carece del átomo de bromo.
5-Bromo-6-fenilpirimidin-4(3H)-ona: Carece del grupo metoxilo.
Singularidad
5-Bromo-6-(4-metoxifenil)pirimidin-4(3H)-ona es único debido a la presencia tanto del átomo de bromo como del grupo 4-metoxifenilo, que confieren reactividad química y actividad biológica específicas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
5-bromo-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-8-4-2-7(3-5-8)10-9(12)11(15)14-6-13-10/h2-6H,1H3,(H,13,14,15) |
Clave InChI |
WIDQNBISWOCAIO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=O)NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


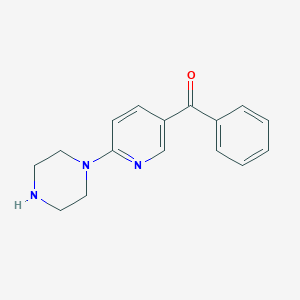
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
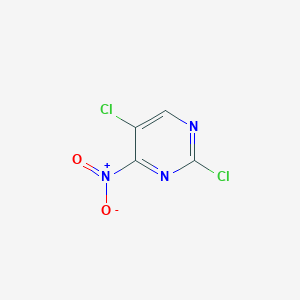
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)

